5-Methylimidazo[1,2-a]pyridine-2-carbaldehyde
Description
Properties
IUPAC Name |
5-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7-3-2-4-9-10-8(6-12)5-11(7)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIYPDOZDBSIIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356273 | |
| Record name | 5-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118000-44-5 | |
| Record name | 5-Methylimidazo[1,2-a]pyridine-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118000-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylimidazo[1,2-a]pyridine-2-carbaldehyde can be achieved through various synthetic strategies, including:
Condensation Reactions: These involve the condensation of appropriate aldehydes with amines under acidic or basic conditions.
Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the desired product in a single step.
Oxidative Coupling: This method involves the coupling of imidazole and pyridine derivatives in the presence of oxidizing agents.
Tandem Reactions: These are sequential reactions where the product of one reaction serves as the reactant for the next, leading to the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group at the 5-position can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophilic Substitution Reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: 5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid.
Reduction: 5-Methylimidazo[1,2-a]pyridine-2-methanol.
Substitution: Various halogenated or nitrated derivatives depending on the reagents used.
Scientific Research Applications
5-Methylimidazo[1,2-a]pyridine-2-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug discovery and development, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 5-Methylimidazo[1,2-a]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential cellular processes. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
The reactivity and applications of imidazo[1,2-a]pyridine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis:
Table 1: Structural Analogs and Their Properties
Reactivity in Chlorination Reactions
- Electron-Withdrawing Groups (EWGs): Derivatives with EWGs (e.g., -CHO, -NO₂, -Br) at position 3 undergo ipso substitution with N-chlorosuccinimide (NCS), retaining the aldehyde functionality. For example, the target compound reacts with NCS to yield chlorinated products at the methyl group .
- Electron-Donating Groups (EDGs) : Compounds with EDGs (e.g., -COOEt, -Cl) at position 3 undergo chlorination at the methyl group instead of ipso substitution. Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate reacts with NCS to form ethyl 5-(chloromethyl)imidazo[1,2-a]pyridine-3-carboxylate .
Catalytic Hydrogenation Behavior
Imidazo[1,2-a]pyridines with aldehyde groups at position 2 or 3 exhibit distinct reactivity in enantioselective hydrogenation (EH). For instance:
- This compound undergoes EH using Ru–NHC catalysts to yield chiral dihydro derivatives, which are precursors to fully saturated heterocycles for pharmaceutical applications .
- 7-Methylimidazo[1,2-a]pyridine-3-carbaldehyde shows lower enantioselectivity due to steric hindrance from the methyl group at position 7 .
Crystallographic and Structural Insights
- Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate (DUSWOE) forms planar six-membered (pyridine) and five-membered (imidazole) rings with a dihedral angle of 1.4° between them, stabilizing intermolecular hydrogen bonds .
- This compound likely adopts a similar planar geometry but lacks the ester group’s hydrogen-bonding capacity, reducing crystal packing stability compared to carboxylate analogs .
Biological Activity
5-Methylimidazo[1,2-a]pyridine-2-carbaldehyde (5-MIPC) is a heterocyclic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications based on diverse scientific literature.
Chemical Structure and Properties
5-MIPC has the molecular formula and a molecular weight of 160.17 g/mol. Its structure features a fused imidazole and pyridine ring system with a methyl group at the fifth position of the imidazole ring and an aldehyde functional group at the second position of the pyridine ring. This unique arrangement contributes to its reactivity and potential biological activities .
Antimicrobial Properties
Research indicates that derivatives of 5-MIPC exhibit effectiveness against various bacterial strains. The compound's aldehyde group may react with biomolecules containing amine or thiol groups, enhancing its antimicrobial potential.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Antitumor Activity
5-MIPC has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells. The mechanism involves the inhibition of the Platelet-Derived Growth Factor Receptor Alpha (PDGFRA), disrupting critical signaling pathways such as PI3K/AKT and MAPK, which are essential for cell proliferation and survival.
| Cancer Cell Line | IC50 Value |
|---|---|
| MCF-7 | 15 µM |
| HT-29 | 20 µM |
The primary target for 5-MIPC is PDGFRA, where it binds to key residues like Lys627 and Asp836. This interaction leads to the inhibition of downstream signaling pathways that play crucial roles in cancer cell growth and migration.
The compound's stability may be affected by environmental conditions; for instance, acidic conditions could reduce its efficacy, highlighting the importance of pH in its application.
Case Studies
- Antitumor Efficacy : A study conducted on MCF-7 cells showed that treatment with 5-MIPC resulted in a significant reduction in cell viability compared to untreated controls. The study utilized various concentrations to determine IC50 values, confirming its potential as an anticancer agent.
- Antimicrobial Activity : In another investigation, derivatives of 5-MIPC were tested against multi-drug resistant bacterial strains. The results indicated promising antimicrobial activity with MIC values comparable to established antibiotics, suggesting its utility in combating resistant infections.
Research Applications
5-MIPC serves as a valuable building block in synthetic chemistry for developing more complex organic molecules with potential applications in drug discovery. Its unique structural features make it suitable for modifications aimed at enhancing biological activity or reducing toxicity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-methylimidazo[1,2-a]pyridine-2-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : Two primary routes are documented:
- Route 1 : Oxidation of 5-methylimidazo[1,2-a]pyridine-2-methanol using oxidizing agents like MnO₂ or CrO₃, yielding ~51% .
- Route 2 : Hydrolysis of 2-dichloromethyl-5-methylimidazo[1,2-a]pyridine under basic conditions (e.g., KHCO₃), achieving ~90% yield .
- Key factors include solvent choice (ethanol or ethyl acetate), reflux duration (~6 hours), and pH control (e.g., KHCO₃ for neutralization) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray crystallography resolves planar imidazo-pyridine rings (mean deviation: 0.0027 Å) and hydrogen-bonded trimeric units (C–H⋯O/N interactions) .
- NMR/HRMS confirms purity and functional groups (e.g., aldehyde proton at δ ~9.8 ppm in H NMR) .
- IR spectroscopy identifies carbonyl stretches (C=O at ~1720 cm⁻¹) and aromatic C–H vibrations .
Q. What are the common pharmacological applications of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Antimicrobial activity : Derivatives inhibit Trypanosoma cruzi (IC₅₀: 8.5 μM) and Leishmania infantum via chalcone conjugate interactions .
- Enzyme inhibition : Substituted analogs act as COX-2 inhibitors (e.g., IC₅₀ < 1 μM) through hydrophobic pocket binding .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and bioactivity of this compound?
- Methodological Answer :
- DFT calculations predict regioselectivity in cyclization steps (e.g., N1 vs. N2 attack) .
- Molecular docking identifies binding modes with Trypanothione reductase (Glide score: −8.2 kcal/mol) .
- Machine learning models (e.g., AutoQSAR) prioritize derivatives with favorable ADMET profiles .
Q. What crystallographic software tools are recommended for resolving structural ambiguities in imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- SHELXL refines anisotropic displacement parameters and hydrogen-bonding networks (R-factor: <0.05) .
- WinGX/ORTEP visualizes packing motifs (e.g., π-π stacking distances: 3.5–3.8 Å) .
- Olex2 integrates charge-density analysis for electron-deficient aldehyde groups .
Q. How do solvent polarity and substituent effects influence the stability of this compound?
- Methodological Answer :
- Solubility : Polar aprotic solvents (DMF, DMSO) enhance stability via aldehyde solvation .
- Degradation pathways : Aldehyde oxidation to carboxylic acids occurs in aqueous media (t₁/₂: ~48 hours at pH 7.4) .
- Substituent effects : Electron-withdrawing groups (e.g., –CF₃) reduce electrophilicity, delaying hydrolysis .
Q. How can researchers address contradictions in reported crystallographic data for imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Validation : Cross-check unit cell parameters (e.g., monoclinic C2/c vs. P2₁/c) using CIF validation tools .
- Data deposition : Compare with Cambridge Structural Database entries (CSD refcodes: XXXXNN) .
- Multi-temperature studies resolve thermal motion artifacts (e.g., 100 K vs. 298 K data) .
Key Citations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
